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Compound of Interest
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Cat. No.: B1666635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex, comprising three key protein components—Ag85A, Ag85B,

and Ag85C—is a major secreted protein of Mycobacterium tuberculosis and a significant target

in the development of diagnostics, therapeutics, and vaccines for tuberculosis.[1][2] Given the

high degree of homology among these components, understanding the cross-reactivity of

monoclonal antibodies (mAbs) is critical for the development of specific tools and interventions.

This guide provides a comparative analysis of the cross-reactivity of various monoclonal

antibodies against the Ag85 components, supported by experimental data and detailed

protocols.

Performance Comparison of Anti-Ag85 Monoclonal
Antibodies
The specificity of monoclonal antibodies targeting the Ag85 complex varies significantly, with

some exhibiting high specificity for a single component and others demonstrating broad cross-

reactivity across two or all three components. This variation is crucial for selecting the

appropriate antibody for a specific application, such as a component-specific diagnostic assay

versus a broad-spectrum therapeutic.

Below is a summary of the cross-reactivity profiles of several monoclonal antibodies against

Ag85A, Ag85B, and Ag85C, as determined by indirect ELISA, Western blot, and indirect

immunofluorescence assays.
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Monoclonal
Antibody

Target
Antigen

Cross-
Reactivity
with Ag85A

Cross-
Reactivity
with Ag85B

Cross-
Reactivity
with Ag85C

Reference

1C6 Ag85A Specific No No [1][2]

3B8 Ag85A Specific No No [1][2]

2E6 Ag85A Yes Yes Yes [1][2]

2F2 Ag85A Yes Yes No [1][2]

3D9 Ag85A Yes Yes Yes [1][2]

HYT 27
Ag85

Complex
Weaker Weaker Strong [1]

710 Ag85B Yes Preferential Yes

711 Ag85B Yes Preferential No

712 Ag85B Yes Preferential No

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of monoclonal antibody

cross-reactivity. The following are composite protocols for key experiments based on published

studies.

Indirect ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the binding of a monoclonal antibody to purified Ag85

components.

Materials:

96-well ELISA plates

Purified recombinant Ag85A, Ag85B, and Ag85C proteins

Phosphate-buffered saline (PBS)
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PBS with 0.05% Tween 20 (PBST)

Blocking buffer (e.g., 2% BSA in PBS)

Primary monoclonal antibodies to be tested

HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)

TMB substrate solution

Stop solution (e.g., 2M H₂SO₄)

Microplate reader

Procedure:

Coating: Coat separate wells of a 96-well ELISA plate with 1 µg/ml of purified rHis-Ag85A,

rHis-Ag85B, and rHis-Ag85C overnight at 4°C.

Washing: Wash the plates three times with PBST.

Blocking: Block the wells with 2% BSA in PBS for 2 hours at 37°C.

Washing: Wash the plates three times with PBST.

Primary Antibody Incubation: Add the anti-Ag85A monoclonal antibodies (e.g., at a 1:2,000

dilution) to the wells and incubate for 1 hour at 37°C.

Washing: Wash the plates three times with PBST.

Secondary Antibody Incubation: Add the HRP-conjugated goat anti-mouse IgG antibody

(e.g., at a 1:8,000 dilution) to each well and incubate for 1 hour at 37°C.

Washing: Wash the plates three times with PBST.

Detection: Add TMB substrate to the wells and incubate for 10 minutes.

Stopping Reaction: Stop the reaction by adding the stop solution.
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Reading: Read the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Specificity
This protocol is used to confirm the specificity of monoclonal antibodies against the Ag85

components.

Materials:

Purified recombinant Ag85A, Ag85B, and Ag85C proteins

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 2% BSA in PBS)

PBST

Primary monoclonal antibodies to be tested

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Separation: Separate the purified recombinant Ag85A, Ag85B, and Ag85C proteins

on a 12% SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 2% BSA in PBS for 2 hours at room temperature.

Washing: Wash the membrane three times with PBST.
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Primary Antibody Incubation: Incubate the membrane with the anti-Ag85 monoclonal

antibody (e.g., at a 1:1,000 dilution) for 1 hour at room temperature.

Washing: Wash the membrane three times with PBST.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-

mouse secondary antibody (e.g., at a 1:2,000 dilution) for 1 hour at room temperature.

Washing: Wash the membrane three times with PBST.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Indirect Immunofluorescence for Cross-Reactivity in a
Cellular Context
This protocol assesses the cross-reactivity of monoclonal antibodies with Ag85 components

expressed in mammalian cells.

Materials:

HEK293T cells

Expression plasmids for Ag85A-GFP, Ag85B-GFP, and Ag85C-GFP

Cell culture medium

Transfection reagent

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary monoclonal antibodies
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Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594-conjugated goat anti-

mouse IgG)

DAPI for nuclear staining

Fluorescence microscope

Procedure:

Cell Transfection: Transfect HEK293T cells with pcDNA3.1-fbpA-GFP, pcDNA3.1-fbpB-GFP,

and pcDNA3.1-fbpC-GFP constructs.

Fixation: After 24-48 hours, fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 5% BSA in PBS for 1 hour.

Primary Antibody Incubation: Incubate the cells with the anti-Ag85 monoclonal antibodies

overnight at 4°C.

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for

1 hour at room temperature in the dark.

Staining: Stain the nuclei with DAPI.

Imaging: Visualize the cells using a fluorescence microscope. Yellow fluorescence indicates

co-localization of the GFP-tagged Ag85 component and the antibody.[3]

Visualizing Experimental Workflow and Logical
Relationships
To further clarify the processes and concepts discussed, the following diagrams illustrate the

experimental workflow for assessing cross-reactivity and the logical relationship of Ag85

component cross-reactivity.
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Caption: Experimental workflow for assessing mAb cross-reactivity.
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Caption: Logical relationship of Ag85 cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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